molecular formula C14H15FN6O2 B2385260 7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione CAS No. 333755-24-1

7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2385260
CAS No.: 333755-24-1
M. Wt: 318.312
InChI Key: XILCCFIWTGHMTP-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a 4-fluoro-benzyl group, a hydrazino group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione typically involves multiple stepsThe reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The presence of the 4-fluoro-benzyl group and hydrazino group contributes to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-Fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione is unique due to its combination of a purine core with a 4-fluoro-benzyl and hydrazino group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN6O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(17-11)18-16)7-8-3-5-9(15)6-4-8/h3-6H,7,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILCCFIWTGHMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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